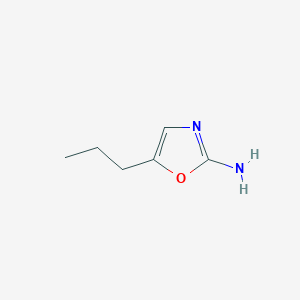

5-Propyloxazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

302842-63-3 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

5-propyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C6H10N2O/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3,(H2,7,8) |

InChI Key |

ZDYGUPPFAHBLGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(O1)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 Propyloxazol 2 Amine

Fundamental Principles of Oxazole (B20620) Ring Reactivity

The oxazole ring is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at the 1- and 3-positions, respectively. thepharmajournal.com This structure imparts a unique combination of chemical properties that are foundational to understanding the reactivity of its derivatives. Oxazoles are generally considered weakly basic compounds. thepharmajournal.compharmaguideline.comcutm.ac.in

The presence of the electronegative oxygen and nitrogen atoms renders the oxazole ring electron-deficient. firsthope.co.in This electronic characteristic makes electrophilic aromatic substitution reactions more challenging compared to electron-rich heterocycles like pyrrole (B145914) or furan, often requiring the presence of activating, electron-donating groups on the ring. pharmaguideline.comslideshare.net Conversely, the ring's electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon. pharmaguideline.comsemanticscholar.org Nucleophilic substitution is especially facile if a suitable leaving group is present at this position. cutm.ac.intandfonline.comwikipedia.org

The acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton being the most acidic and susceptible to deprotonation by strong bases. thepharmajournal.comsemanticscholar.orgtandfonline.com This property is frequently exploited for the functionalization of the C2 position via metallation. firsthope.co.inwikipedia.org The pyridine-like nitrogen at the N3 position is the primary site for protonation and N-alkylation reactions. thepharmajournal.compharmaguideline.comtandfonline.com

Oxazoles can also participate in cycloaddition reactions. In Diels-Alder reactions, the oxazole ring can function as a diene, reacting with dienophiles to form pyridine (B92270) derivatives, a transformation that is valuable in synthetic chemistry. pharmaguideline.comtandfonline.comwikipedia.org However, the ring system can be susceptible to ring-opening under strong acidic or basic conditions. pharmaguideline.comfirsthope.co.in

| Property | Description | Relevant Positions |

| Aromaticity | The oxazole ring is aromatic, but less so than thiazole (B1198619). | Entire Ring |

| Basicity | Weakly basic due to the pyridine-like nitrogen. pharmaguideline.comcutm.ac.in | N3 |

| Acidity of C-H | The order of proton acidity is C2 > C5 > C4. thepharmajournal.comsemanticscholar.org | C2, C5, C4 |

| Electrophilic Attack | Generally difficult; prefers the C5 position in unsubstituted oxazoles. firsthope.co.intandfonline.com | C5 (primarily), C4 |

| Nucleophilic Attack | Occurs most readily at the electron-deficient C2 position. pharmaguideline.comcutm.ac.in | C2 |

| Cycloaddition | Can act as a diene in Diels-Alder reactions. wikipedia.orgclockss.org | C2, C5 (as diene) |

| Ring Stability | Can undergo ring-opening under harsh acidic or basic conditions. firsthope.co.in | N/A |

Nucleophilic Reactivity of the Exocyclic Amino Group and Ring Nitrogen Atoms

The reactivity of 5-propyloxazol-2-amine is significantly influenced by its two nitrogen atoms: the endocyclic (ring) nitrogen at the N3 position and the exocyclic nitrogen of the C2-amino group.

The endocyclic N3 atom behaves like the nitrogen in pyridine, serving as the primary site for protonation with acids to form oxazolium salts and for alkylation with alkyl halides to yield quaternary salts. pharmaguideline.comtandfonline.com

The exocyclic amino group at the C2 position is a potent nucleophilic center and a strong activating group. Its nucleophilicity is a key factor in many derivatization reactions. Studies on the broader class of 2-aminooxazoles demonstrate that this amino group readily participates in reactions with various electrophiles. For instance, investigations into the prebiotic potential of 2-aminooxazole show its efficient reaction with aldehydes such as glycolaldehyde (B1209225), highlighting the nucleophilic character of the amino group. researchgate.netsoton.ac.uk The reactivity of this group is crucial in medicinal chemistry, where its interactions are often studied to understand molecular behavior. nih.gov

The relative nucleophilicity of exocyclic amino groups compared to endocyclic atoms can vary between different heterocyclic systems. For example, in some 1,2-diaminoimidazoles, the exocyclic amino groups are reported to be less nucleophilic than the endocyclic CH-group. frontiersin.org In contrast, studies involving 2-aminothiazole (B372263) suggest a higher reactivity of its exocyclic amino group compared to its endocyclic nucleophilic centers. frontiersin.org This suggests that the exocyclic amino group in 2-aminooxazoles, including this compound, is a highly significant and reactive nucleophilic site.

Electrophilic Attack on the Oxazole Ring System

While the unsubstituted oxazole ring is resistant to electrophilic attack, the reactivity profile of this compound is dramatically altered by its substituents. Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position. firsthope.co.intandfonline.comwikipedia.org However, this reaction is greatly facilitated by the presence of electron-donating groups, which activate the ring system towards electrophilic assault. pharmaguideline.comslideshare.nettandfonline.com

In this compound, two such activating groups are present:

The C2-Amino Group: This is a powerful activating group that strongly increases the electron density of the ring through resonance.

The C5-Propyl Group: As an alkyl group, it is a weaker, inductively electron-donating group.

The combined effect of these two groups makes the ring significantly more susceptible to electrophilic attack than the parent oxazole. The C2-amino group directs electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. Since the C5 position is already substituted with a propyl group, electrophilic attack is highly likely to be directed to the C4 position, which is activated by both the C2-amino and C5-propyl groups. Common electrophilic substitution reactions like nitration and halogenation would be expected to yield 4-substituted products. firsthope.co.inslideshare.net

Investigating the Influence of the Propyl Substituent on Reaction Kinetics and Regioselectivity

The propyl substituent at the C5 position, while less dominant than the C2-amino group, exerts a notable influence on the reactivity of the molecule.

Influence on Regioselectivity: The propyl group plays a crucial role in directing the position of subsequent chemical reactions.

Electrophilic Substitution: As discussed, with the C5 position blocked, the propyl group, in concert with the C2-amino group, helps direct incoming electrophiles to the C4 position.

Metallation: In reactions involving deprotonation (lithiation), the presence and location of alkyl groups can influence which ring proton is abstracted. rsc.org While the C2 proton is inherently the most acidic, the electronic and steric effects of the C5-propyl group could modulate the regioselectivity of metallation under specific conditions.

Cycloaddition Reactions: In Diels-Alder reactions, the electronic properties of substituents on the oxazole ring affect both the reaction rate and the regioselectivity of the cycloaddition. clockss.org The electron-donating nature of the propyl group would influence the interaction of the oxazole (as the diene) with a dienophile.

Mechanistic Studies of Functionalization and Derivatization Reactions at C2 and C5 Positions

Functionalization of the this compound scaffold can be approached by targeting its distinct reactive sites, primarily the substituents at the C2 and C5 positions.

Reactions at the C2 Position: The C2 position is characterized by the exocyclic amino group. Derivatization reactions typically involve this group acting as a nucleophile.

N-Acylation and N-Sulfonylation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines at the C2 position.

Substitution: While less common, it is possible to replace the amino group itself. Nucleophilic aromatic substitution at C2 is a known reaction for oxazoles, particularly when the substituent is a good leaving group. cutm.ac.in

Reactions involving the C5 Position: The C5 position is occupied by the propyl group. Functionalization here would involve either reactions on the alkyl chain or strategies related to its synthesis.

Side-Chain Reactions: The propyl group can undergo reactions typical of alkyl chains, such as free-radical halogenation at the benzylic-like position adjacent to the oxazole ring.

Synthetic Origin: The presence of the C5-propyl group often originates from the synthetic route used to construct the oxazole ring. The Van Leusen oxazole synthesis, for example, is a powerful method for preparing 5-substituted oxazoles from aldehydes (in this case, butanal) and tosylmethyl isocyanide (TosMIC). nih.gov Understanding this synthetic pathway provides insight into how various C5 substituents can be introduced.

Metalation/Cross-Coupling: While electrophilic attack is directed to C4, direct functionalization at C5 can be achieved through metalation of a 5-unsubstituted precursor followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions on a 5-halo-oxazole derivative. nih.govorganic-chemistry.org

Comparative Analysis of Reactivity with other Substituted Oxazoles and Heterocyclic Amines

To place the reactivity of this compound in a broader context, it is useful to compare it with related molecules.

Comparison with other Substituted Oxazoles:

Effect of Substituent Type: Compared to an oxazole with an electron-withdrawing group (e.g., a nitro group) at C5, this compound is much more reactive towards electrophiles and less reactive towards nucleophiles. An oxazole with a stronger electron-donating group at C5, such as an alkoxy group, would be even more activated towards electrophilic attack. clockss.org

Isomeric Comparison: A hypothetical isomer like 4-propyloxazol-2-amine would exhibit different regioselectivity. In this isomer, the C5 position would be unsubstituted and strongly activated by both the C2-amino and C4-propyl groups, making it the unequivocal site for electrophilic attack.

Comparison with other Heterocyclic Amines:

2-Aminothiazole: This is a close structural analogue and a common bioisostere. nih.gov Key differences in reactivity arise from the presence of sulfur instead of oxygen. The thiazole ring is generally considered more aromatic than the oxazole ring. The sulfur atom is less electronegative and more polarizable than oxygen, making the 2-aminothiazole ring more electron-rich and thus more reactive towards electrophiles. The sulfur atom itself can be a site of oxidation, a metabolic pathway not available to oxazoles. nih.govacs.org However, 2-aminooxazoles often exhibit greater water solubility than their 2-aminothiazole counterparts. mdpi.com

2-Aminoimidazole: Imidazoles contain two nitrogen atoms. Compared to 2-aminooxazole, 2-aminoimidazole is more basic. The reactivity of the exocyclic amino group can also differ; in some imidazoles, it is less nucleophilic than ring positions, which may contrast with the highly nucleophilic character of the amino group in 2-aminooxazoles. frontiersin.org

2-Aminopyridine: As a six-membered heterocycle, pyridine is significantly more aromatic and generally less reactive than oxazole. While the 2-amino group is also strongly activating, electrophilic substitution on the pyridine ring is generally more difficult than on the activated oxazole ring of this compound.

| Compound | Key Reactivity Features | Comparison to this compound |

| 5-Nitrooxazol-2-amine | Ring is strongly deactivated to electrophilic attack; activated for nucleophilic attack. | Much lower reactivity towards electrophiles. |

| 2-Aminothiazole | More electron-rich ring, more susceptible to electrophilic attack. Sulfur can be oxidized. nih.govacs.org | Higher ring nucleophilicity; different metabolic profile. |

| 2-Aminoimidazole | More basic. Exocyclic amino group can be less nucleophilic than ring atoms. frontiersin.org | Higher basicity; potentially different balance of nucleophilic sites. |

| 2-Aminopyridine | More aromatic and stable ring system. Electrophilic substitution is generally more difficult. | Lower overall ring reactivity towards electrophiles. |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 5 Propyloxazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-propyloxazol-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl group, the oxazole (B20620) ring, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The propyl group protons will appear in the upfield region, while the oxazole ring proton will be further downfield due to the influence of the heteroatoms. The amine protons often appear as a broad singlet.

The predicted signals are as follows:

A triplet for the terminal methyl group (CH₃) of the propyl chain.

A sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl and the other methylene group.

A triplet for the methylene group (CH₂) directly attached to the oxazole ring.

A singlet for the proton on the C4 position of the oxazole ring.

A broad singlet for the amine (NH₂) protons.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (propyl) | ~0.95 | Triplet (t) | ~7.4 | 3H |

| CH₂ (middle, propyl) | ~1.65 | Sextet | ~7.5 | 2H |

| CH₂ (attached to C5) | ~2.50 | Triplet (t) | ~7.6 | 2H |

| H4 (oxazole ring) | ~6.50 | Singlet (s) | N/A | 1H |

| NH₂ | ~4.50 | Broad Singlet (br s) | N/A | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The carbons of the oxazole ring will be significantly deshielded and appear downfield due to the electronegativity of the adjacent oxygen and nitrogen atoms. The C2 carbon, bonded to two heteroatoms (N and O) and the amino group, is expected to be the most downfield signal. The propyl group carbons will resonate in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (oxazole ring) | ~158.0 |

| C5 (oxazole ring) | ~145.0 |

| C4 (oxazole ring) | ~120.0 |

| CH₂ (attached to C5) | ~25.0 |

| CH₂ (middle, propyl) | ~22.0 |

| CH₃ (propyl) | ~13.5 |

To confirm the assignments from one-dimensional NMR and establish the complete molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the signal for the CH₂ group at ~2.50 ppm with the middle CH₂ at ~1.65 ppm, which in turn would correlate with the terminal CH₃ protons at ~0.95 ppm, confirming the integrity of the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected cross-peaks would connect the proton signals to their corresponding carbon signals as listed in the tables above (e.g., H4 at ~6.50 ppm with C4 at ~120.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. Key expected correlations for this compound would include:

The protons of the CH₂ group attached to the ring (~2.50 ppm) showing correlations to C5 (~145.0 ppm) and C4 (~120.0 ppm) of the oxazole ring.

The ring proton H4 (~6.50 ppm) showing correlations to C5 (~145.0 ppm) and C2 (~158.0 ppm).

The amine protons (~4.50 ppm) showing a correlation to the C2 carbon (~158.0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to extensive fragmentation. The molecular ion peak (M⁺) for this compound (C₆H₁₀N₂O) would be expected at a mass-to-charge ratio (m/z) of 126.

The fragmentation pattern is predicted to involve characteristic losses from the propyl side chain. A primary fragmentation would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) via cleavage beta to the oxazole ring (a process known as benzylic cleavage), resulting in a stable cation at m/z 97. Subsequent loss of ethene (28 Da) from the molecular ion via a McLafferty rearrangement is also possible, which would yield a fragment at m/z 98.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| Predicted m/z | Identity of Fragment | Proposed Loss |

|---|---|---|

| 126 | [M]⁺ | Molecular Ion |

| 97 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 98 | [M - C₂H₄]⁺ | McLafferty rearrangement |

HREI-MS is a soft ionization technique that typically results in the protonated molecular ion [M+H]⁺ with minimal fragmentation. This method provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For this compound, the calculated exact mass of the neutral molecule (C₆H₁₀N₂O) is 126.07931 Da. The HREI-MS spectrum would be expected to show a prominent ion at m/z 127.08714, corresponding to the protonated molecule [C₆H₁₁N₂O]⁺. This high-precision mass measurement would serve as definitive evidence for the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable tools for the separation, identification, and quantification of this compound. These techniques couple the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

In a typical analysis, the compound would be separated from a mixture using a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid like formic acid to facilitate protonation. nih.gov

The separated analyte is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode, which is well-suited for analyzing amines. The ESI source protonates the basic amine group, generating the pseudomolecular ion [M+H]⁺. For this compound (C₆H₁₀N₂O, molecular weight: 126.16 g/mol ), this ion would be detected at a mass-to-charge ratio (m/z) of approximately 127.17.

Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The interpretation of these fragmentation patterns provides confirmation of the compound's structure. While specific experimental data for this compound is not publicly available, a predictive fragmentation pattern can be proposed based on its chemical structure.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 127.17 | 84.06 | 43.11 (C₃H₇) | Loss of the n-propyl group |

| 127.17 | 70.06 | 57.11 (C₂H₃NO) | Cleavage of the oxazole ring |

| 84.06 | 57.06 | 27.00 (HCN) | Further fragmentation of the oxazole core |

This method's high sensitivity and selectivity make it suitable for detecting trace amounts of the compound in complex matrices. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bond vibrations within the this compound molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its primary amine, propyl, and oxazole ring functionalities. As a primary amine, this compound should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com Other key vibrations include C-H stretching from the propyl group, N-H bending, and stretches associated with the C=N and C-O-C bonds within the oxazole ring. docbrown.infodntb.gov.ua

Raman Spectroscopy: Raman spectroscopy, a complementary technique, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be useful for identifying the vibrations of the oxazole ring and the C-C backbone of the propyl group.

The combination of IR and Raman data allows for a comprehensive vibrational assignment, aiding in the unequivocal identification of the compound and analysis of its conformational properties.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Weak | Two distinct peaks, characteristic of a primary amine. orgchemboulder.comwpmucdn.com |

| C-H (sp³) Stretch | 2850 - 3000 | Strong | From the n-propyl group. |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong | Characteristic of a primary amine. orgchemboulder.com |

| C=N Stretch | 1600 - 1680 | Medium | From the oxazole ring. |

| C-N Stretch | 1250 - 1335 | Medium | Aromatic amine type due to the oxazole ring. orgchemboulder.com |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | From the oxazole ring. |

| C-O-C Symmetric Stretch | 1020 - 1075 | Medium | From the oxazole ring. |

| N-H Wag | 665 - 910 | Medium-Strong, Broad | Out-of-plane bending for the primary amine. orgchemboulder.com |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The oxazole ring in this compound contains π-electrons and heteroatoms with non-bonding electrons (n-electrons), which act as the primary chromophore. The spectrum is expected to be characterized by π → π* and n → π* transitions. researchgate.net

The intense π → π* transitions, arising from the conjugated system of the oxazole ring, are expected at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are typically of lower intensity and appear at longer wavelengths.

The 2-amino group acts as an auxochrome, a substituent that can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The propyl group is an alkyl group and is expected to have a minimal effect on the absorption spectrum. The exact position of λ_max is dependent on the solvent used for the analysis. While specific experimental data is not available, the UV-Vis spectrum provides a valuable fingerprint for the conjugated system of the molecule.

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the primary amine group and potential π-π stacking of the oxazole rings. This information is crucial for understanding the compound's physical properties. Although no crystal structure has been published for this specific compound, the parameters that would be determined are well-established. researchgate.netresearchgate.net

Table 3: Structural Information Obtainable from X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions governing crystal packing. |

Advanced Hyphenated Techniques for Analytical Characterization

To achieve a comprehensive analytical characterization of this compound, advanced hyphenated techniques are employed. These methods combine a separation technique with a spectroscopic detection method, providing multidimensional data. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. It offers excellent chromatographic resolution and provides mass spectra that can be compared against libraries for identification. The fragmentation patterns observed would be due to electron ionization and can offer complementary structural information to that from LC-MS.

LC-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. It is exceptionally useful for the unambiguous structure elucidation of unknown impurities or metabolites of this compound without the need for prior isolation.

LC-Fourier-Transform Infrared Spectroscopy (LC-FTIR): This method provides real-time IR spectra of the eluting compounds, offering functional group information that can help distinguish between isomers that might have similar mass spectra.

These hyphenated techniques are instrumental in modern analytical chemistry for providing definitive identification and structural elucidation of complex samples. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Propyloxazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to examine the electronic structure and properties of molecules. irjweb.com For a molecule like 5-propyloxazol-2-amine, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would provide a robust framework for these calculations. irjweb.comacs.orgnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy arrangement of all its atoms. Studies on the parent compound, 2-aminooxazole, have revealed that the molecule is nonplanar, with the amino group bent significantly out of the plane of the oxazole (B20620) ring. acs.orgnih.gov It is highly probable that this compound would adopt a similar nonplanar geometry for its 2-aminooxazole core.

Furthermore, the presence of a flexible propyl group at the C5 position necessitates a detailed conformational analysis to identify the global minimum energy conformer. nih.gov This process involves systematically rotating the single bonds (C-C) of the propyl chain to map the potential energy surface. The relative energies of different staggered conformations (anti and gauche) would be calculated to identify the most stable spatial arrangement of the propyl substituent relative to the oxazole ring.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.comyoutube.comyoutube.com

HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily over the electron-rich 2-amino group and the π-system of the oxazole ring. The electron-donating nature of the propyl group would likely raise the HOMO energy level compared to unsubstituted 2-aminooxazole, enhancing its electron-donating capacity. irjweb.com

LUMO : Represents the ability to accept an electron. The LUMO is anticipated to be distributed across the oxazole ring's π-antibonding orbitals. researchgate.netresearchgate.net

The energies of the HOMO and LUMO (EHOMO and ELUMO) are used to calculate global reactivity descriptors that quantify the molecule's stability and reactivity. irjweb.comresearchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator; a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com Based on data from similar oxazole derivatives, a set of representative reactivity descriptors for this compound can be estimated. irjweb.com

Table 1: Predicted Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value | Description |

|---|---|---|---|

| EHOMO | - | ~ -5.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | ~ -0.7 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.8 eV | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | ~ 5.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 0.7 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.4 eV | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | ~ 0.21 eV-1 | Reciprocal of hardness, indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.1 eV | Power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 2.0 eV | Measures the electrophilic power of a molecule. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. irjweb.comirjweb.com The MEP map is plotted onto the total electron density surface of the molecule.

For this compound, the MEP analysis would likely show:

Negative Regions (Red/Yellow) : Concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring. These areas represent the most suitable sites for electrophilic attack.

Positive Regions (Blue) : Located around the hydrogen atoms of the amine (NH₂) group. These electron-deficient sites are susceptible to nucleophilic attack.

Neutral Regions (Green) : Primarily located around the hydrocarbon propyl chain, indicating its nonpolar character.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to study the molecule's behavior over time at a given temperature. nih.gov An MD simulation for this compound, typically performed in a solvent like water, would reveal its dynamic properties. nih.gov

These simulations would allow for extensive sampling of the conformational landscape of the propyl chain, providing a statistical understanding of its preferred orientations in a solution environment. Furthermore, MD is invaluable for studying intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the amine group (donor) or the oxazole heteroatoms (acceptors) and surrounding water molecules.

Quantum Chemical Descriptors for Understanding Reactivity and Substituent Effects

Quantum chemical descriptors provide a quantitative basis for understanding the molecule's reactivity. nih.govnih.gov The introduction of the C5-propyl group is expected to significantly influence the electronic properties of the 2-aminooxazole core. As an alkyl group, the propyl substituent acts as a weak electron-donating group through induction. This effect would increase the electron density on the oxazole ring, likely raising the HOMO energy and making the molecule more susceptible to electrophilic attack compared to the unsubstituted parent compound. These substituent effects can be quantified by comparing the calculated descriptors (such as HOMO/LUMO energies and atomic charges) of this compound with those of 2-aminooxazole.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Theoretical Models

Computational methods are routinely used to predict spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. acs.orgnih.gov

Vibrational Frequencies : DFT calculations can predict the infrared (IR) spectrum by calculating the molecule's vibrational modes. The computed frequencies help in the assignment of experimental IR absorption bands to specific molecular motions (e.g., N-H stretching, C=N stretching). arxiv.org

NMR Chemical Shifts : The ¹H and ¹³C NMR chemical shifts can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are crucial for assigning peaks in experimental NMR spectra and confirming the molecular structure, as demonstrated in studies of other heterocyclic systems. nih.gov

Table 2: Representative Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Amine-bearing) | ~ 158-162 |

| C4 | ~ 120-125 |

| C5 (Propyl-bearing) | ~ 145-150 |

| Propyl-CH2 (alpha) | ~ 25-30 |

| Propyl-CH2 (beta) | ~ 20-24 |

| Propyl-CH3 (gamma) | ~ 13-16 |

Theoretical Studies on Tautomerism and Isomerism of this compound

The structural and energetic landscape of this compound is shaped by the interplay of tautomerism and isomerism. Theoretical and computational chemistry provide powerful tools to investigate these phenomena, offering insights into the relative stabilities of different forms and the energetic barriers separating them. Such studies are crucial for understanding the compound's reactivity, spectroscopic properties, and potential biological interactions.

Tautomerism in 2-Aminooxazole Systems

Prototropic tautomerism is a key feature of 2-aminooxazole derivatives. For this compound, the primary tautomeric equilibrium exists between the amino and imino forms. The amino tautomer is generally considered the more stable form for 2-aminooxazoles and related 2-aminothiazoles, a finding supported by numerous computational studies on these heterocyclic systems. researchgate.netresearchgate.net

Amino Tautomer: In this form, the exocyclic nitrogen is an amino group (-NH2), and the endocyclic nitrogen does not bear a hydrogen atom. The aromaticity of the oxazole ring contributes significantly to the stability of this tautomer.

Imino Tautomers: Proton transfer from the exocyclic amino group to the endocyclic ring nitrogen (N3) results in an imino tautomer (-NH). This form can exist as two geometric isomers, (Z)- and (E)-2-iminooxazolidine, depending on the orientation around the C=N double bond.

Computational investigations, typically employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311+G(d,p), are used to calculate the geometries and relative energies of these tautomers. researchgate.netresearchgate.net These calculations consistently show that the amino tautomer is energetically favored over the imino forms in the gas phase. researchgate.netresearchgate.net The energy difference is often in the range of 5–14 kJ/mol, indicating that the amino form is the predominant species at equilibrium. researchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), can be applied to study the influence of different solvents on the tautomeric equilibrium, which can shift the preference towards the more polar imino species in some cases. researchgate.netresearchgate.net

| Tautomer | Computational Method | Relative Energy (kJ/mol) (Gas Phase) | Relative Free Energy (kJ/mol) (Gas Phase) |

|---|---|---|---|

| Amino | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| Imino (Z-isomer) | B3LYP/6-311+G(d,p) | 10.5 | 11.2 |

| Imino (E-isomer) | B3LYP/6-311+G(d,p) | 14.2 | 15.1 |

Isomerism of the 5-Propyl Group

In addition to tautomerism, this compound exhibits conformational isomerism due to the flexible n-propyl substituent at the C5 position of the oxazole ring. The rotation around the single bonds of the propyl chain gives rise to different spatial arrangements, or conformers.

The two key dihedral angles that define the conformation of the propyl group are:

τ1 (C4-C5-C6-C7): Rotation around the bond connecting the ring to the propyl chain.

τ2 (C5-C6-C7-C8): Rotation around the first C-C bond of the propyl chain.

Theoretical studies can map the potential energy surface by systematically rotating these dihedral angles to locate the minimum energy conformers. These conformers correspond to staggered arrangements (anti and gauche) of the carbon backbone. The energy differences between these conformers are typically small, on the order of a few kJ/mol, suggesting that multiple conformations may be populated at room temperature.

The anti-conformer, where the carbon chain is fully extended, is often the global minimum due to minimized steric hindrance. Gauche conformers are slightly higher in energy. Computational methods allow for the calculation of the rotational barriers between these isomers, providing insight into the flexibility of the side chain.

| Conformer | Dihedral Angle τ1 (C4-C5-C6-C7) | Dihedral Angle τ2 (C5-C6-C7-C8) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Anti-Anti | ~180° | ~180° | 0.00 |

| Anti-Gauche | ~180° | ~60° | 2.1 |

| Gauche-Anti | ~60° | ~180° | 3.5 |

| Gauche-Gauche | ~60° | ~60° | 5.8 |

Derivatization Strategies and Synthetic Transformations for Research Applications of 5 Propyloxazol 2 Amine

Modification of the Amino Group: Acylation, Alkylation, and Arylation for Analog Synthesis

The exocyclic amino group at the 2-position of the oxazole (B20620) ring is a primary site for derivatization, allowing for the synthesis of a wide array of analogs. Common modifications include acylation, alkylation, and arylation, which can significantly influence the compound's biological activity and physicochemical properties.

Acylation: The reaction of 5-propyloxazol-2-amine with acylating agents such as acyl chlorides or anhydrides under basic conditions yields the corresponding N-acyl derivatives. This transformation is useful for introducing a variety of functional groups, including simple alkyl amides, benzamides, and more complex moieties. For instance, acetylation of 2-aminobenzoxazoles has been shown to proceed with high yields acs.org. The introduction of an acyl group can alter the electronic properties of the amino group and provide additional points for hydrogen bonding, which can be critical for target engagement.

Alkylation: N-alkylation of the amino group can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. Hydrogen-borrowing alkylation reactions, which utilize alcohols as alkylating agents, represent a greener alternative for C-N bond formation nih.gov. These reactions can introduce small alkyl groups or more complex side chains, influencing the steric bulk and lipophilicity of the molecule.

Arylation: The introduction of an aryl group onto the amino function can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the N-arylation of 2-aminooxazoles and their isosteres, 2-aminothiazoles, using aryl halides in the presence of a palladium catalyst and a suitable ligand acs.orgresearchgate.net. This strategy allows for the incorporation of a wide range of substituted aryl and heteroaryl rings, providing access to compounds with diverse electronic and steric properties. Triarylbismuth dichlorides have also been employed as aryl group donors for N-arylation reactions beilstein-journals.orgnih.gov.

| Modification Type | Reagents and Conditions | Resulting Structure | Potential Impact on Properties |

| Acylation | Acyl chloride, pyridine (B92270) | N-acylated this compound | Altered electronic properties, increased hydrogen bonding potential |

| Alkylation | Alkyl halide, base or Reductive amination | N-alkylated this compound | Increased lipophilicity and steric bulk |

| Arylation | Aryl halide, Pd catalyst, base (Buchwald-Hartwig) | N-arylated this compound | Introduction of diverse aromatic systems, modulation of electronic and steric properties |

Transformations at the Oxazole Ring: Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The oxazole ring itself can be functionalized to introduce further diversity. Halogenation of the ring, followed by transition metal-catalyzed cross-coupling reactions, is a robust strategy for the synthesis of highly substituted analogs.

Halogenation: The C4 and C5 positions of the oxazole ring are susceptible to electrophilic halogenation. For the analogous 2-aminothiazole (B372263) scaffold, regioselective halogenation has been achieved using copper(II) halides nih.gov. Similar methodologies could be applied to this compound to introduce bromine or chlorine atoms onto the oxazole ring. Biocatalytic halogenation using halogenases offers a mild and environmentally friendly alternative for this transformation nih.gov.

Suzuki-Miyaura Cross-Coupling: Once halogenated, the resulting halo-oxazole can serve as a substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a particularly powerful tool for forming carbon-carbon bonds libretexts.org. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the halogenated position of the oxazole ring, significantly expanding the chemical space around the core scaffold nih.govnih.govacs.orgresearchgate.net. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination libretexts.org.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

| Halogenation | N-Halosuccinimide or Cu(II) Halide | Halo-5-propyloxazol-2-amine | Introduction of a reactive handle on the oxazole ring |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted this compound | Formation of a new C-C bond, introduction of an aryl group |

Functionalization and Modification of the Propyl Side Chain for Diverse Scaffolds

The propyl side chain at the C5 position of the oxazole ring provides another handle for synthetic modification. Functionalization of this alkyl chain can lead to the development of diverse molecular scaffolds with altered pharmacokinetic profiles.

Strategies for side-chain modification can include:

Oxidation: Oxidation of the terminal methyl group of the propyl chain could yield a carboxylic acid, which can then be converted into esters or amides, providing new points for interaction with biological targets.

Halogenation and Nucleophilic Substitution: Free-radical halogenation of the propyl chain can introduce a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, or thiols.

Chain Extension or Branching: The propyl group can be modified or replaced with longer or branched alkyl chains to modulate the lipophilicity and steric profile of the molecule. This can be achieved through multi-step synthetic sequences starting from a functionalized oxazole precursor.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Moiety

To explore novel biological activities or to enhance existing ones, the this compound moiety can be conjugated with other pharmacophores to create hybrid molecules. This approach can lead to compounds with dual modes of action or improved targeting capabilities.

The amino group or a functionalized side chain can serve as an attachment point for conjugation. For example, amide bond formation between a carboxylic acid-containing bioactive molecule and the 2-amino group of this compound is a straightforward approach. Similarly, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, can be employed for efficient and specific conjugation if one of the components is appropriately functionalized with an azide or alkyne group chemrxiv.org. The synthesis of conjugates linking pyrazolo[1,5-a]pyrimidine and aminobenzothiazole has been reported as a strategy for developing potential anticancer agents nih.gov.

Investigation of Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are powerful tools for rapidly generating libraries of complex molecules from simple starting materials. 2-Aminoazoles are frequently used as key building blocks in MCRs due to the presence of multiple nucleophilic centers frontiersin.orgnih.gov.

This compound can be envisioned as a substrate in various MCRs. For instance, in Biginelli-type reactions, it could react with an aldehyde and a β-ketoester to produce fused pyrimidine systems nih.gov. The participation of 2-aminothiazoles in MCRs to generate diverse heterocyclic systems, such as pyrans and pyrimidines, has been documented nih.govmdpi.com. Such strategies, when applied to this compound, would enable the efficient construction of complex and diverse molecular scaffolds for high-throughput screening and lead discovery.

Theoretical Structure Activity Relationship Sar Analysis of 5 Propyloxazol 2 Amine Analogs

Principles and Methodologies of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach used in medicinal chemistry and drug design to establish a relationship between the chemical structure of a molecule and its biological activity. fiveable.mewikipedia.org The core principle of QSAR is that the biological effect of a compound is directly related to its molecular structure. fiveable.mewikipedia.org By quantifying structural features and correlating them with activity, QSAR models can predict the activity of new, unsynthesized compounds. wikipedia.org This methodology is instrumental in lead optimization, allowing researchers to refine chemical structures to improve efficacy, reduce toxicity, and enhance pharmacokinetic properties. zamann-pharma.com QSAR models create a mathematical equation that links the biological activity to measurable structural properties, known as molecular descriptors. fiveable.mewikipedia.org

The process involves analyzing a set of compounds with known activities to identify the key structural features that influence their biological effects. fiveable.meoncodesign-services.com These relationships are then formulated into a predictive model. The overarching goal is to understand how specific modifications to a molecule's structure will affect its interaction with a biological target, thereby guiding the design of more potent and selective compounds. wikipedia.orgzamann-pharma.com

Molecular Descriptors and Their Derivation (e.g., Physicochemical, Topological, Electronic)

Molecular descriptors are numerical values that characterize the properties of a molecule. frontiersin.org They are the "predictor" variables in a QSAR model and are derived from the 2D or 3D representation of the chemical structure. wikipedia.org These descriptors can be categorized into several classes, including physicochemical, topological, and electronic.

Physicochemical Descriptors: These parameters describe properties like lipophilicity (logP), water solubility (logS), molecular weight (MW), molar refractivity (MR), and polar surface area (TPSA). frontiersin.orgfrontiersin.org They are crucial for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, lipophilicity often plays a key role in a drug's ability to cross cell membranes. frontiersin.org

Topological Descriptors: These are derived from the 2D graph representation of a molecule, considering the connectivity of atoms. nih.govtaylorfrancis.com They describe aspects of molecular size, shape, and branching. nih.gov Examples include the Wiener index, which relates to molecular branching, and connectivity indices, which quantify the degree of branching in a molecule. frontiersin.orgnih.gov An advantage of topological descriptors is that they can be calculated rapidly without needing 3D conformational analysis. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and the distribution of electronic charges on atoms. frontiersin.orgnih.gov These properties are fundamental to how a molecule interacts with its biological target, particularly through electrostatic and hydrogen bonding interactions. rsc.org

For a hypothetical series of 5-Propyloxazol-2-amine analogs, a set of derived molecular descriptors might be compiled as shown in the table below to serve as the basis for a QSAR model.

| Compound | Analog Structure (R-group variation) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Dipole Moment |

|---|---|---|---|---|---|

| 1 | This compound | 126.17 | 1.25 | 55.12 | 2.85 |

| 2 | 5-(3-Fluoropropyl)oxazol-2-amine | 144.16 | 1.35 | 55.12 | 3.10 |

| 3 | 5-(3-Hydroxypropyl)oxazol-2-amine | 142.17 | 0.65 | 75.35 | 3.50 |

| 4 | 5-Ethyloxazol-2-amine | 112.14 | 0.75 | 55.12 | 2.70 |

| 5 | 5-Butyloxazol-2-amine | 140.20 | 1.75 | 55.12 | 2.95 |

Statistical Models for SAR Derivation (e.g., Linear Regression, Non-linear Models)

Once molecular descriptors are calculated for a series of compounds, statistical methods are employed to build the mathematical model that correlates these descriptors with biological activity. fiveable.me These models can be broadly classified as linear or non-linear.

Linear Models have historically been the foundation of QSAR analysis. ijsdr.org They assume a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). youtube.com

Multiple Linear Regression (MLR): This is a common method that models the activity as a linear combination of multiple descriptors. ijsdr.org The resulting equation is easily interpretable, as the coefficients for each descriptor indicate the magnitude and direction (positive or negative) of its influence on activity. ijsdr.orgyoutube.com A hypothetical MLR model for the this compound analogs could take the form: Biological Activity = c0 + c1(LogP) - c2(TPSA) + c3(Dipole Moment) Here, c1, c2, and c3 are the regression coefficients for each descriptor, and c0 is a constant.

Non-linear Models are used when the relationship between structure and activity is not linear. youtube.com These models can often capture more complex relationships within the data but may be less straightforward to interpret. youtube.com Examples include:

Polynomial Regression: This is a type of linear model in terms of estimation but can model non-linear relationships by including polynomial terms (e.g., x², x³) of the descriptors. youtube.com

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) are capable of modeling highly complex, non-linear SARs. fiveable.me These techniques are powerful for handling large and diverse datasets.

The selection of the statistical model depends on the nature of the data and the complexity of the underlying structure-activity relationship.

Computational Approaches for SAR Studies

Modern SAR studies heavily rely on computational approaches that consider the three-dimensional (3D) nature of molecules and their interactions. These methods provide a more detailed and physically relevant understanding of how ligands bind to their biological targets.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods analyze the relationship between the biological activity of a set of molecules and their 3D properties. wikipedia.orgdrugdesign.org Unlike 2D-QSAR, which uses descriptors calculated from the 2D structure, 3D-QSAR considers the forces a molecule exerts in the 3D space around it. drugdesign.org This requires aligning the molecules in the dataset, which is a critical step affecting the quality of the model. researchgate.net

Comparative Molecular Field Analysis (CoMFA): CoMFA is a pioneering 3D-QSAR technique that correlates biological activity with the steric (shape) and electrostatic fields surrounding the aligned molecules. drugdesign.orgnih.gov A probe atom (typically a sp³ carbon with a +1 charge) is used to calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies at various points on a 3D grid enclosing the molecules. drugdesign.org These energy values serve as the descriptors, which are then correlated with activity using statistical methods like Partial Least Squares (PLS). nih.govresearchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov CoMSIA uses a Gaussian function to calculate the similarity indices at each grid point, which results in smoother contour maps that can be easier to interpret. taylorfrancis.com The contour maps generated by both CoMFA and CoMSIA visualize regions where modifications to the molecular structure are predicted to increase or decrease biological activity. researchgate.netnih.gov

| 3D-QSAR Model | Field | Contribution to Model (%) | Interpretation |

|---|---|---|---|

| CoMFA | Steric | 55% | Molecular shape and bulk are major determinants of activity. |

| Electrostatic | 45% | Charge distribution significantly influences activity. | |

| CoMSIA | Steric | 35% | Bulk is important, but other factors also contribute significantly. |

| Electrostatic | 25% | Positive and negative potentials are key features. | |

| Hydrophobic | 20% | Non-polar interactions are favorable in certain regions. | |

| H-Bond Donor | 10% | Presence of H-bond donors is moderately important. | |

| H-Bond Acceptor | 10% | Presence of H-bond acceptors is moderately important. |

Molecular Docking Simulations for Ligand-Target Interactions (without specific outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. youtube.comyoutube.com It is a fundamental tool in structure-based drug design, used to understand the interactions at an atomic level. youtube.comiaanalysis.com The process involves two main components: a search algorithm and a scoring function. youtube.com

The scoring function then evaluates each generated pose, estimating the binding affinity or the free energy of binding. youtube.comyoutube.com Scoring functions calculate the strength of intermolecular interactions, including hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces, to rank the different poses. studylib.net The pose with the best score is predicted to be the most likely binding mode. studylib.net Docking helps rationalize the SAR of a series of compounds by visualizing how structural changes affect the interactions with specific residues in the target's active site. iaanalysis.com

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR model that presents the relationship between structural descriptors and activity in a purely algebraic format, moving away from traditional multi-regression analysis. mdpi.com In the S-SAR methodology, structural descriptors are treated as vectors within a data space. This space is then transformed into a fully orthogonal space using mathematical techniques like the Gram-Schmidt algorithm. mdpi.comdntb.gov.ua

The core of the S-SAR method is to establish the SAR equation in a determinant form through coordinate transformations between the original data space and the new orthogonal space. mdpi.com This algebraic approach allows for the introduction of a "spectral norm" as a valid alternative to the standard correlation factor (r²). A key advantage of the S-SAR framework is its ability to systematically design various SAR models by following a "minimal spectral path" rule. mdpi.com This can lead to models with higher correlation factors compared to standard QSAR methods, particularly when correlations are not perfect. mdpi.com By representing the spectral norm of the models against the structural coordinates, S-SAR analysis can provide a hierarchical scheme of endpoints, offering new perspectives for designing and prioritizing compounds for further testing. mdpi.com

Pharmacophore Modeling and Lead Optimization Theoretical Frameworks

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound analogs would serve as a blueprint for designing new molecules with potentially enhanced activity.

Constructing a Hypothetical Pharmacophore Model:

A ligand-based pharmacophore model could be developed based on the presumed active conformation of this compound. The key features of such a model would likely include:

A Hydrogen Bond Donor: The primary amine group at the 2-position is a strong candidate for a hydrogen bond donor feature.

A Hydrogen Bond Acceptor: The nitrogen atom within the oxazole (B20620) ring can act as a hydrogen bond acceptor.

A Hydrophobic Region: The propyl group at the 5-position would define a hydrophobic region in the pharmacophore model.

The spatial arrangement of these features would be crucial for biological activity. This 3D model could then be used to screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore more likely to be active.

Lead Optimization Strategies:

Once a lead compound like this compound is identified, lead optimization aims to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Theoretical lead optimization strategies for this compound would focus on systematic modifications of its structure.

One key area for modification would be the 5-propyl group. Bioisosteric replacement is a common strategy where a functional group is replaced by another with similar physical or chemical properties. acs.org This can lead to improved biological activity or a better side effect profile.

To illustrate this, a hypothetical lead optimization study could explore the impact of modifying the alkyl chain at the 5-position. The following interactive data table outlines a series of hypothetical analogs and the rationale for their design.

| Compound ID | Modification at 5-Position | Rationale for Modification | Predicted Impact on Activity (Hypothetical) |

| 5-PO-A01 (Lead) | Propyl | Baseline compound | Moderate |

| 5-PO-A02 | Ethyl | Decrease steric bulk and hydrophobicity | Potentially increased or decreased |

| 5-PO-A03 | Isopropyl | Introduce branching to probe steric tolerance | Potentially increased |

| 5-PO-A04 | Cyclopropyl | Introduce conformational rigidity | Potentially increased |

| 5-PO-A05 | Butyl | Increase hydrophobicity and chain length | Potentially increased or decreased |

| 5-PO-A06 | Methoxyethyl | Introduce a polar group to explore hydrogen bonding | Potentially decreased |

This systematic approach allows medicinal chemists to build a structure-activity relationship, understanding how changes in the molecule's structure affect its biological activity.

Data Mining and Cheminformatics Approaches for Analog Prioritization

Data mining and cheminformatics are indispensable tools in modern drug discovery for analyzing large datasets of chemical information and prioritizing compounds for synthesis and testing. nih.gov In the context of this compound, these approaches would be applied to the output of a virtual screen based on the pharmacophore model described above.

Virtual Hit Prioritization:

A virtual screen could yield thousands of potential hits. To manage this large number, cheminformatics tools can be used to filter and prioritize candidates based on a variety of physicochemical properties and "drug-likeness" filters. One of the most well-known of these is Lipinski's Rule of Five, which predicts the oral bioavailability of a compound. mdpi.com

A hypothetical set of virtual hits and their calculated properties are presented in the interactive data table below.

| Virtual Hit ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| VH-001 | 250.3 | 2.1 | 2 | 3 | 0 |

| VH-002 | 480.6 | 5.5 | 4 | 6 | 1 |

| VH-003 | 310.4 | 3.2 | 1 | 2 | 0 |

| VH-004 | 520.7 | 4.8 | 6 | 8 | 2 |

| VH-005 | 290.3 | 2.8 | 2 | 4 | 0 |

Based on this analysis, Virtual Hits 1, 3, and 5 would be prioritized for further investigation as they have no violations of Lipinski's Rule of Five.

Diversity Analysis:

Cheminformatics can also be used to ensure that the prioritized compounds are structurally diverse. rjpbr.com This is important because it increases the chances of discovering novel scaffolds with unique biological activities. By clustering the virtual hits based on their structural similarity, researchers can select a representative set of compounds from each cluster for synthesis, ensuring a broad exploration of the chemical space.

Q & A

What are the common synthetic routes for preparing 5-Propyloxazol-2-amine, and what reaction conditions are typically optimized?

Basic Research Question

The synthesis of this compound typically involves cyclization reactions starting with propyl-substituted precursors. Key steps include:

- Condensation : Reacting a propyl-containing carbonyl compound (e.g., a ketone or aldehyde) with a nitrile or urea derivative to form the oxazole ring.

- Cyclization : Using reagents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to facilitate ring closure .

- Substitution : Introducing the amine group at the 2-position via nucleophilic substitution or catalytic amination .

Optimization parameters include temperature (80–120°C for cyclization), solvent polarity (e.g., dioxane or DMF), and catalyst selection (e.g., Lewis acids like ZnCl₂). Purity is enhanced via recrystallization or column chromatography .

Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers look for?

Basic Research Question

Critical characterization methods include:

- ¹H/¹³C NMR : Confirm the propyl chain (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) and oxazole protons (δ ~6.5–8.5 ppm for aromatic protons). The amine proton may appear as a broad singlet near δ 5–6 ppm .

- IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations in the oxazole ring (~1600–1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 140–160 for typical derivatives) and fragmentation patterns consistent with the oxazole backbone .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Contradictions often arise from variations in experimental design. To address this:

- Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., DMSO vehicle at ≤0.5%) to minimize solvent effects .

- Validate Dose-Response Relationships : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects or toxicity thresholds .

- Replicate Studies : Cross-validate results in independent labs using identical synthetic batches to rule out impurities .

What computational strategies are recommended for predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

Computational tools can guide synthetic planning:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for target proteins (e.g., kinases or receptors) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity trends. For example, electron-withdrawing groups on the oxazole ring may enhance electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to prioritize derivatives for synthesis .

What in vitro models are appropriate for initial screening of this compound’s pharmacological potential?

Basic Research Question

Standard models include:

- Cancer Cell Lines : MCF-7 (breast), HEPG-2 (liver), and DLD-1 (colon) for cytotoxicity screening via SRB or MTT assays .

- Microbial Strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria for antimicrobial activity testing .

- Enzyme Inhibition Assays : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) using fluorescence or colorimetric readouts .

How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound analogs?

Advanced Research Question

SAR studies require systematic structural modifications:

- Vary Substituents : Introduce halogens, alkyl chains, or heterocycles at the 4- and 5-positions of the oxazole ring to assess steric/electronic effects .

- Assay Multiple Targets : Test analogs against panels of enzymes or cell lines to identify selectivity trends .

- Statistical Modeling : Use QSAR tools like MOE or KNIME to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃) .

- Waste Disposal : Segregate chemical waste and collaborate with certified agencies for safe disposal of reactive intermediates .

How can researchers address low yields in the final cyclization step of this compound synthesis?

Advanced Research Question

Low yields may result from competing side reactions. Mitigation strategies include:

- Temperature Control : Maintain precise heating (e.g., reflux at 110°C in dioxane) to favor cyclization over decomposition .

- Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve reaction efficiency .

- Protecting Groups : Temporarily protect the amine group during cyclization to prevent undesired nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.